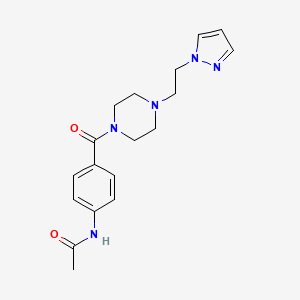
N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide, commonly known as PEP1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PEP1 has been found to exhibit inhibitory effects on various enzymes and proteins, making it a promising candidate for the treatment of several diseases.
Applications De Recherche Scientifique
Alzheimer's Disease Research
Compounds related to N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide have been studied for their potential in treating Alzheimer's disease. 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, a similar class, have shown promise as selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors. These compounds have demonstrated capabilities in inhibiting self-induced β-amyloid (Aβ) aggregation, which is crucial in Alzheimer's disease pathology. Additionally, their efficacy in Aβ disaggregation, antioxidation, and metal-chelation activities has been noted (Umar et al., 2019).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, closely related to N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide, has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized for their structural and spectroscopic properties. They have shown significant antioxidant activity, assessed through various in vitro methods like DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).
Marine Actinobacterium Metabolites
Compounds structurally similar to N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide have been isolated from marine actinobacteria, specifically Streptomyces sp. These metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, have been studied for their cytotoxic activities, offering potential insights into novel therapeutic agents (Sobolevskaya et al., 2007).
Antibacterial and Antifungal Activities
1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which are structurally related, have been synthesized and characterized for their potential in antimicrobial activities. These compounds have shown excellent antibacterial and antifungal activities, suggesting a potential avenue for developing new antimicrobial agents (Rajkumar et al., 2014).
Insecticidal Assessments
Research into heterocycles incorporating thiadiazole moiety, a structural component similar to N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide, has shown promising results in insecticidal activity. These compounds have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural applications (Fadda et al., 2017).
Anticancer Research
Studies have also been conducted on similar compounds for their potential anticancer activity. N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides have been synthesized and evaluated against various human cancer cell lines. These compounds have shown significant activity, particularly against cervical and breast carcinoma cells, suggesting their potential in cancer therapy (Boddu et al., 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, some imidazole derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
Similar compounds have been reported to influence various pathways, including those involved in bacterial and fungal growth, inflammation, and tumor growth .
Pharmacokinetics
It’s worth noting that the solubility and stability of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can significantly impact the activity and stability of a compound .
Propriétés
IUPAC Name |
N-[4-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-15(24)20-17-5-3-16(4-6-17)18(25)22-12-9-21(10-13-22)11-14-23-8-2-7-19-23/h2-8H,9-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRZNBNYBOKKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

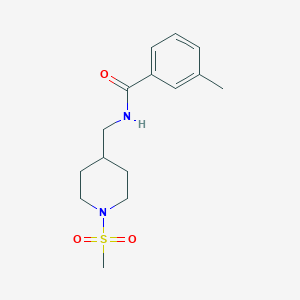
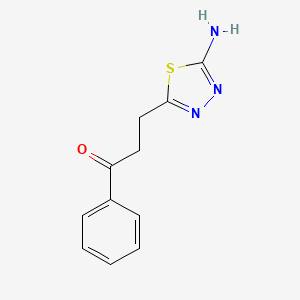
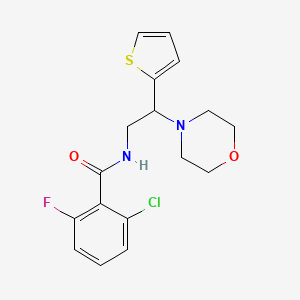
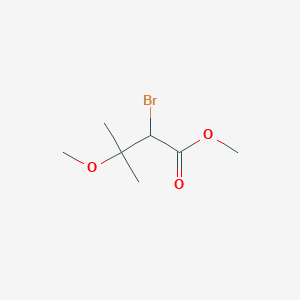
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-3-yl]acetic acid](/img/structure/B2849117.png)
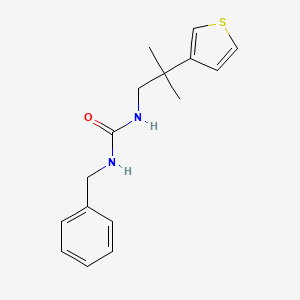
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2849122.png)
![2-Thiophenecarboxylic acid, 5-[[(5-chloro-2-methyl-3-pyridinyl)amino]methyl]-](/img/structure/B2849123.png)

![2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2849125.png)
![7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)
![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849128.png)
![(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2849129.png)
![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2849130.png)